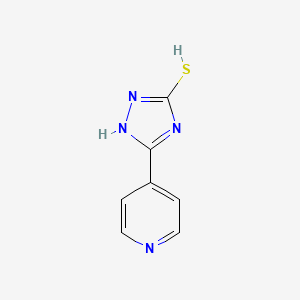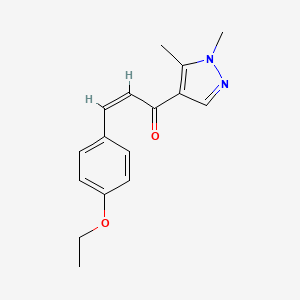
5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol is a versatile heterocyclic compound that features a pyridine ring fused with a triazole ring and a thiol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol typically involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an equimolar amount of 5-nitrosalicylaldehyde in methanol, yielding an important tridentate ligand in 85% yield . This reaction is carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The pyridine and triazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. These reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and substituted derivatives of the pyridine and triazole rings. These products can be further utilized in various applications, including drug development and material science .
Aplicaciones Científicas De Investigación
5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol involves its ability to bind to various enzymes and receptors through its thiol, pyridine, and triazole groups. This binding can inhibit the activity of target enzymes, such as alpha-amylase and alpha-glucosidase, by blocking their active sites and preventing substrate binding . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester: This compound exhibits similar biological activities, including anti-inflammatory and antimalarial properties.
5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol: This compound is used in the formation of metal-organic frameworks and exhibits similar coordination properties.
Uniqueness
5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol is unique due to its combination of a pyridine ring, triazole ring, and thiol group, which provides a versatile platform for various chemical modifications and applications. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTAXYKMCKLQSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C2=NC(=NN2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone](/img/structure/B7725287.png)
![2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B7725301.png)

![2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one](/img/structure/B7725308.png)


